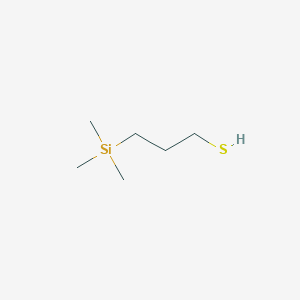

3-MERCAPTOPROPYLTRIMETHYLSILANE

Description

Structure

3D Structure

Properties

IUPAC Name |

3-trimethylsilylpropane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16SSi/c1-8(2,3)6-4-5-7/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZBMENVWKFZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158444 | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13399-93-4 | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013399934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-trimethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Mptms Derivatives

Established Synthetic Routes for MPTMS

The industrial production of MPTMS relies on a few primary synthetic methodologies, each with distinct advantages and challenges. These routes typically involve the formation of the crucial sulfur-carbon bond and the preservation of the hydrolyzable trimethoxysilyl group.

A common method for preparing MPTMS involves the use of thiourea (B124793) as a sulfur source. This technique begins with the reaction of a halopropyltrimethoxysilane, such as 3-chloropropyltrimethoxysilane (B1208415), with thiourea. google.com This initial step forms an isothiouronium salt intermediate. The subsequent step involves the cleavage of this salt to yield the final mercaptosilane product. google.comgoogle.com This cleavage is often achieved through ammonolysis, for instance, by using ethylenediamine (B42938). google.comresearchgate.net

One documented process uses thiourea and chloropropyltrichlorosilane as the primary raw materials. researchgate.net This solvent-free method has been optimized to enhance yield and safety. researchgate.net The use of potassium iodide as a catalyst and ethylenediamine as the ammonolysis agent are key to the process. researchgate.net Research has identified optimal reaction conditions to achieve high yields and purity. researchgate.net

Table 1: Optimized Reaction Conditions for Thiourea-Based MPTMS Synthesis

| Parameter | Optimal Condition |

|---|---|

| Reactant Ratio (w/w) | Thiourea : Chloropropyltrichlorosilane = 1.1 : 1 |

| Catalyst | Potassium Iodide (KI) |

| Catalyst Loading | 1.5% (based on mass of chloropropyltrichlorosilane) |

| Reaction Temperature | 110 - 112°C |

| Ammonolysis Solvent | Ethylenediamine |

| Ammonolysis Temperature | 90 - 92°C |

| Resulting Yield | 82% |

| Resulting Purity | >98% |

Data sourced from a study on the solvent-free synthesis of MPTMS. researchgate.net

A significant drawback of this method can be the formation of a large amount of guanidine (B92328) salt as a byproduct, which can be odorous and difficult to process. google.com

Hydrosilylation is a fundamental reaction for creating organosilicon compounds, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond. rsc.org In the context of MPTMS synthesis, this approach would theoretically involve the reaction of an allyl mercaptan with a trimethoxysilane (B1233946) containing a reactive Si-H group, such as trimethoxysilane.

This reaction is typically catalyzed by late transition metal complexes, with platinum-based catalysts being the most common. rsc.org The process is known for being highly efficient, producing high yields with no byproducts, which simplifies purification. rsc.org The progress of the reaction can be easily monitored by observing the disappearance of the characteristic Si-H signals in IR (around 2126 cm⁻¹) and ¹H NMR (around 4.8 ppm) spectroscopy. rsc.org The reaction generally proceeds via an anti-Markovnikov addition, ensuring the formation of the desired terminally-functionalized propyl chain. rsc.org

Another prevalent industrial method involves the direct reaction of a halopropyltrimethoxysilane with a sulfur source like sodium hydrosulfide (B80085) (NaSH). google.comprepchem.com This nucleophilic substitution reaction is straightforward and effective for forming the thiol group.

In a typical procedure, 3-chloropropyltrimethoxysilane is added to a solution of sodium hydrogen sulfide (B99878) in a suitable solvent, such as dimethylformamide. prepchem.com The reaction is exothermic, and the temperature is often controlled and then maintained at an elevated level to drive the reaction to completion. prepchem.com This method can achieve high yields in a relatively short reaction time. prepchem.com A variation of this process uses water as a solvent in the presence of a phase transfer catalyst to facilitate the reaction between the aqueous sodium hydrosulfide and the organic silane (B1218182). google.com

Table 2: Example of MPTMS Synthesis using Sodium Hydrosulfide

| Parameter | Details |

|---|---|

| Reactants | Sodium hydrogen sulfide, 3-chloropropyltrimethoxysilane |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | Increased to and maintained at 110°C |

| Reaction Time | ~75 minutes |

| Resulting Yield | 84% |

Data sourced from a documented laboratory synthesis. prepchem.com

Optimization of Reaction Parameters in MPTMS Synthesis

Optimizing the synthesis of MPTMS involves careful control over various reaction parameters to maximize product yield and purity while minimizing side reactions. The choice of solvent and the management of hydrolysis are particularly critical.

The trimethoxysilyl group of MPTMS is susceptible to hydrolysis, a reaction where the methoxy (B1213986) groups (-OCH₃) react with water to form silanol (B1196071) groups (-SiOH). researchgate.netdiva-portal.org While this reactivity is essential for its function as a coupling agent, uncontrolled hydrolysis during synthesis is detrimental, leading to the formation of siloxane oligomers and polymers (Si-O-Si linkages) and reducing the yield of the desired monomeric product. google.comresearchgate.net

The choice of solvent is therefore a critical parameter. Studies have shown that condensation of MPTMS is most efficient in anhydrous and hydrophobic solvents like toluene. researchgate.net In such solvents, monolayer coverage on surfaces can be achieved, whereas deposition in more protic solvents like ethanol (B145695) may result in less than monolayer coverage. researchgate.net The presence of water in the reaction system is a known drawback that facilitates undesirable hydrolysis. google.com

Control of pH is also a significant factor, as the rate of hydrolysis is influenced by the acidity or basicity of the medium. researchgate.net Hydrolysis is generally promoted at low pH, which facilitates the formation of reactive silanol groups. researchgate.netresearchgate.net Therefore, maintaining a non-aqueous environment and controlling the pH are key strategies to prevent premature polymerization and ensure a high yield of pure MPTMS. google.comresearchgate.net

Catalysts are integral to optimizing the synthesis of MPTMS, enhancing reaction rates, and improving selectivity, which leads to more efficient and cost-effective production. matthey.com The type of catalyst employed often depends on the specific synthetic route.

The broader role of catalysts in chemical processes includes lowering activation energy, which allows reactions to occur at lower temperatures and pressures, and directing the reaction towards the desired product, minimizing the formation of byproducts. mdpi.commdpi.com In multi-component systems, catalysts and promoters can also influence the dispersion and electronic properties of active metal species, which is crucial for achieving high catalytic activity and selectivity. mdpi.com

Effects of Temperature and Reaction Time on Synthesis Efficiency

The efficiency of MPTMS synthesis is significantly influenced by both temperature and reaction time. These two parameters are often interdependent and must be carefully optimized to achieve high yields and purity.

Temperature plays a crucial role in the reaction kinetics of MPTMS synthesis. An increase in temperature generally accelerates the rate of reaction. For instance, in the synthesis of MPTMS from 3-chloropropyltrimethoxysilane and sodium hydrogen sulfide in dimethylformamide, increasing the temperature to 110°C was found to be effective. prepchem.com At this temperature, the reaction proceeded to near completion within 75 minutes, yielding 84% of the desired product. prepchem.com Similarly, in a solvent-free synthesis using thiourea and chloropropyltrichlorosilane, an optimal reaction temperature of 110-112°C was identified. researchgate.net

However, excessively high temperatures can have detrimental effects. Temperatures exceeding 120°C can lead to the degradation of the functional groups and the formation of non-uniform coatings. diva-portal.org Therefore, a balance must be struck to ensure a complete reaction without causing unwanted side reactions or product degradation. For silanization processes involving MPTMS on surfaces, a temperature range of 60-120°C is often considered ideal to facilitate a complete condensation process and strong surface bonding. diva-portal.org

Reaction time is another critical factor that is directly linked to temperature. As demonstrated in the synthesis from 3-chloropropyltrimethoxysilane, monitoring the reaction progress at regular intervals is essential to determine the optimal reaction time. prepchem.com In this specific case, samples were analyzed every 15 minutes to track the disappearance of the starting material. prepchem.com Research on the reaction between MPTMS and mesoporous silica (B1680970) has shown that an extended reaction time of 31 hours, in conjunction with a specific MPTMS concentration and temperature, can be optimal for achieving a high sulfur content in the final product. researchgate.net A solvent-free synthesis method has been highlighted for its advantage of a short reaction time, contributing to its high yield and operational safety. researchgate.net

The interplay between temperature and reaction time is evident in various synthetic approaches. For instance, while silanization can occur at room temperature, it is a slow process. diva-portal.org Increasing the temperature significantly shortens the required reaction time. diva-portal.org The optimization of these parameters is crucial for maximizing the yield and purity of MPTMS derivatives.

Table 1: Effect of Temperature and Reaction Time on MPTMS Synthesis

| Starting Materials | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 3-chloropropyltrimethoxysilane, Sodium hydrogen sulfide | Dimethylformamide | - | 110 | 75 minutes | 84 | prepchem.com |

| Thiourea, Chloropropyltrichlorosilane | None | KI | 110-112 | Not specified | 82 | researchgate.net |

| MPTMS, Mesoporous silica | Not specified | - | 118 | 31 hours | Not specified (Optimized for S content) | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Advances in Environmentally Conscious Synthesis of MPTMS

One significant area of progress is the move towards solvent-free synthesis. A notable example is the synthesis of MPTMS from thiourea and chloropropyltrichlorosilane, which proceeds without the use of any solvents. researchgate.net This approach not only simplifies the purification process but also eliminates the environmental impact associated with solvent use and disposal. The reported benefits of this method include a short reaction time, high yield, and enhanced operational safety. researchgate.net

Another key aspect of green synthesis is the use of less hazardous reactants and catalysts. Traditional methods sometimes involve toxic materials like hydrogen sulfide. google.com Newer, more environmentally benign routes are being explored to avoid such substances. For example, a method involving the reaction of sodium sulfide in methanol (B129727) with silicon tetrachloride, followed by reaction with chloropropyltrimethoxysilane, has been developed. google.com This process aims to create a milder reaction environment at room temperature and normal pressure, making it easier and safer to operate on a large scale. google.com

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are increasingly being applied to MPTMS synthesis. While not yet fully realized for MPTMS, the broader trend in the chemical industry is to shift towards biocatalysis and the use of bio-based materials to reduce reliance on petrochemicals. biosynth.comsiomitalia.com The development of MPTMS synthesis methods that utilize renewable resources or biocatalytic processes represents a future frontier in sustainable chemical manufacturing. thermofisher.com

The development of environmentally conscious synthesis methods for MPTMS is an ongoing endeavor. The focus remains on creating processes that are not only efficient and high-yielding but also minimize their environmental footprint.

Table 2: Comparison of MPTMS Synthesis Methods

| Method | Key Features | Environmental Advantages | Reference |

| Solvent-Free Synthesis | Uses thiourea and chloropropyltrichlorosilane; KI catalyst. | No solvent waste, short reaction time, high safety. | researchgate.net |

| Methanol-Based Synthesis | Reacts sodium sulfide in methanol with silicon tetrachloride and then chloropropyltrimethoxysilane. | Avoids highly toxic hydrogen sulfide, mild reaction conditions. | google.com |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Investigations of Mptms

Hydrolysis and Condensation Mechanisms of Alkoxysilane Groups

The silicon-alkoxy bonds of MPTMS are susceptible to hydrolysis, a reaction that initiates the formation of a siloxane network. This process is fundamental to the application of MPTMS as an adhesion promoter and in the formation of silica-based materials. laurentian.ca

Influence of Water Content and pH on Hydrolysis Rates and Oligomerization

The hydrolysis of the trimethoxysilyl group of MPTMS is a critical first step in its reaction mechanism, and it is significantly influenced by both water availability and the pH of the medium. researchgate.netvub.beresearchgate.net The reaction proceeds by the substitution of methoxy (B1213986) groups (–OCH₃) with hydroxyl groups (–OH) to form silanols (Si–OH) and methanol (B129727). physchemres.org

The rate of hydrolysis is dependent on the concentration of water. vub.beresearchgate.net Higher water content generally accelerates the hydrolysis process. researchgate.net Studies have shown that the extent of MPTMS loading on silica (B1680970) surfaces is directly related to the amount of water present, with higher water content leading to a greater degree of modification. vub.be

The pH of the solution plays a crucial role in catalyzing the hydrolysis reaction. researchgate.net Under acidic conditions, the oxygen atoms of the alkoxy groups are protonated, making them more susceptible to nucleophilic attack by water. researchgate.net This leads to the formation of more reactive silanol (B1196071) monomers and promotes a higher degree of cross-linking. researchgate.net Conversely, at neutral pH (around 7), deposition and hydrolysis can be incomplete. laurentian.ca Optimal conditions for forming uniform films are often found at a pH of 4. laurentian.ca Both acidic and alkaline pH ranges tend to accelerate the primary reaction of silane (B1218182) with a surface. researchgate.net

The interplay between water content and pH dictates the rate of not only hydrolysis but also the subsequent condensation and oligomerization of the resulting silanols. High concentrations of silane oligomers in solution can lead to the formation of non-uniform films. laurentian.ca

Silanol Formation and Subsequent Siloxane Network Development

Following hydrolysis, the newly formed silanol groups are highly reactive and can undergo condensation reactions. researchgate.net This involves the elimination of a water molecule between two silanol groups to form a stable siloxane (Si–O–Si) bond. This process is the basis for the development of a cross-linked polysiloxane network. osti.govmdpi.com

The condensation can occur between MPTMS molecules themselves, leading to the formation of oligomers and polymers in solution, or between MPTMS and hydroxyl groups present on the surface of a substrate. laurentian.ca This surface reaction is key to the function of MPTMS as a coupling agent, creating a covalent link between an inorganic surface and the organofunctional part of the MPTMS molecule. researchgate.net

Reactivity of the Thiol Functional Group

The thiol (–SH) group at the terminus of the propyl chain imparts a second, distinct mode of reactivity to the MPTMS molecule. This functionality is central to many of its applications, including surface functionalization for metal binding and participation in polymerization reactions.

Oxidation Pathways to Disulfides and Sulfonic Acids

The thiol group of MPTMS is susceptible to oxidation. Under certain conditions, it can be oxidized to form disulfide bonds (S–S) between two MPTMS molecules. This dimerization can occur, for instance, during the formation of self-assembled monolayers.

Furthermore, the thiol group can undergo more extensive oxidation to form sulfonic acids (–SO₃H). researchgate.net This transformation can be achieved using strong oxidizing agents. The conversion to sulfonic acid significantly alters the chemical properties of the functional group, for example, by increasing its acidity and its ability to interact with other species. researchgate.netresearchgate.net The functionalization of materials with sulfonic groups can enhance their electrochemical stability and their capacity to adsorb electroactive species. researchgate.net

Thiol-Ene "Click" Reactions in Polymerization Systems

The thiol group of MPTMS can readily participate in thiol-ene "click" reactions. nih.govrsc.orgrsc.org This type of reaction involves the addition of a thiol across a carbon-carbon double bond (an ene), typically initiated by UV light or radicals. nih.govyoutube.com Thiol-ene chemistry is known for its high efficiency, mild reaction conditions, and minimal byproducts, making it a powerful tool in polymer and materials synthesis. nih.govyoutube.comresearchgate.net

In the context of MPTMS, the thiol group can react with polymers or monomers containing alkene functionalities. diva-portal.org This allows for the covalent grafting of MPTMS onto polymer chains or the incorporation of MPTMS-functionalized particles into a polymer matrix. nih.govresearchgate.net For example, MPTMS-modified silica nanoparticles can be dispersed in a resin containing ene groups, and upon initiation, the thiol groups on the nanoparticles will react with the resin to form a cross-linked nanocomposite material. nih.govresearchgate.net This approach is utilized in applications such as dental materials, coatings, and adhesives. nih.gov

Interactions with Metal Ions and Surfaces

The soft sulfur atom of the thiol group has a strong affinity for many soft and borderline metal ions and surfaces. researchgate.net This property makes MPTMS an effective agent for surface modification of metals and for the sequestration of heavy metal ions.

MPTMS can form self-assembled monolayers (SAMs) on the surfaces of noble metals like gold (Au) and silver (Ag). osti.gov The bonding occurs through the formation of a strong metal-thiolate bond. osti.gov This allows for the precise control of the surface chemistry of these metals.

Furthermore, the thiol groups of MPTMS-modified materials, such as silica aerogels or other mesoporous silicas, exhibit a high capacity for adsorbing heavy metal ions like lead (Pb²⁺) and mercury (Hg²⁺) from aqueous solutions. physchemres.orgnih.gov The binding mechanism involves coordination between the thiol groups and the metal ions. physchemres.org The efficiency of this adsorption is influenced by factors such as pH, with different binding mechanisms being dominant at different pH values. nih.gov

Below is a table summarizing the interactions of the MPTMS thiol group:

| Interacting Species | Type of Interaction | Application |

| Gold (Au) Surfaces | Metal-Thiolate Bond Formation | Self-Assembled Monolayers osti.gov |

| Silver (Ag) Surfaces | Metal-Thiolate Bond Formation | Self-Assembled Monolayers osti.gov |

| Lead (Pb²⁺) Ions | Coordination/Adsorption | Heavy Metal Removal physchemres.org |

| Mercury (Hg²⁺) Ions | Coordination/Adsorption | Heavy Metal Removal nih.gov |

| Alkenes (C=C) | Thiol-Ene "Click" Reaction | Polymerization, Nanocomposites nih.govdiva-portal.org |

Grafting Mechanisms and Modes on Inorganic Substrates

The functionalization of inorganic surfaces with 3-Mercaptopropyltrimethoxysilane (MPTMS) is a critical process for applications ranging from adhesion promotion to the creation of biocompatible surfaces and nanoparticle stabilization. core.ac.ukresearchgate.net The mechanism proceeds through the hydrolysis of the methoxysilane (B1618054) groups followed by condensation reactions, leading to the covalent attachment of the MPTMS molecule to the substrate and to other MPTMS molecules. laurentian.ca This process is complex and highly dependent on reaction conditions such as the presence of water, solvent type, and the nature of the inorganic substrate. laurentian.caresearchgate.net

The initial step involves the hydrolysis of the methoxy groups (-OCH₃) on the silicon atom of MPTMS to form reactive silanol groups (-Si-OH). researchgate.netelsevier.com This reaction is catalyzed by water, which can be present in the bulk solution or as a thin layer on the surface of the inorganic substrate. researchgate.netresearchgate.net Following hydrolysis, two main condensation reactions can occur:

Hetero-condensation : The newly formed silanol groups of the MPTMS molecule react with hydroxyl groups (e.g., Si-OH, Al-OH) on the inorganic substrate surface, forming stable covalent siloxane bonds (Si-O-Substrate). laurentian.ca

Homo-condensation : Silanol groups on adjacent MPTMS molecules react with each other to form intermolecular siloxane (Si-O-Si) bonds, leading to cross-linking and the formation of a polysiloxane network on the surface. researchgate.netelsevier.com

The extent of hydrolysis and condensation dictates the final structure and stability of the grafted MPTMS layer.

Mono-, Di-, and Ladder-like Grafting Modes

The covalent attachment of MPTMS to an inorganic oxide surface can occur through one, two, or three of its available silanol groups, leading to distinct grafting modes. These structures are often characterized using solid-state ²⁹Si Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between the different silicon environments, commonly denoted as Tⁿ species. iastate.eduuni-muenchen.de

Monopodal Grafting (T¹): In this mode, a single MPTMS molecule binds to the substrate through one Si-O-Substrate bond. The other two silicon valencies are typically silanol groups or are bonded to other MPTMS molecules. This is the initial mode of attachment. iastate.edu

Bipodal Grafting (T²): Here, a single MPTMS molecule forms two covalent bonds to the surface. This requires the hydroxyl groups on the substrate to be in close proximity. This mode provides a more stable anchoring to the surface compared to the monopodal attachment. iastate.edu

Tripodal Grafting (T³): This represents the MPTMS molecule being fully condensed with three oxygen atoms. Due to steric constraints on a flat surface, it is rare for a single MPTMS molecule to form three bonds directly with the substrate. Instead, the T³ structure primarily signifies a high degree of cross-linking, where the MPTMS molecule is bonded to the surface and also to adjacent silane molecules, forming a rigid, ladder-like or cross-linked network structure. iastate.eduosti.gov

Studies using in-situ ²⁹Si solid-state NMR have shown that the grafting process is consecutive, evolving from T¹ to T² and finally to T³ structures over time. iastate.edu The rate of this conversion is influenced by factors like the spatial arrangement of hydroxyls on the substrate surface. iastate.edu The formation of these different grafting modes significantly impacts the density, uniformity, and stability of the resulting MPTMS layer. For instance, a higher degree of cross-linking (T³ structures) results in a more robust and dense film. elsevier.com

Role of Hydrogen Bonding and Covalent Si-O-Si Linkages

Hydrogen bonding plays a crucial, multifaceted role in the MPTMS grafting process, preceding and facilitating the formation of permanent covalent Si-O-Si linkages.

Initially, hydrogen bonds form between the silanol groups of hydrolyzed MPTMS molecules and the hydroxyl groups present on the inorganic substrate surface. This interaction helps to physisorb and orient the MPTMS molecules at the interface, bringing the reactive groups into proximity for the subsequent condensation reaction. Similarly, hydrogen bonds form between adjacent hydrolyzed MPTMS molecules, promoting their self-assembly into an organized layer before extensive covalent cross-linking occurs. nih.govnih.gov

The presence of water is critical, not only for the initial hydrolysis but also for mediating this hydrogen-bonding network. researchgate.net Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique used to study these interactions by monitoring the vibrational frequencies of O-H bonds. core.ac.ukthermofisher.comthermofisher.com Changes in the O-H stretching bands can indicate the formation of hydrogen bonds between silanols and the surface.

Following this initial self-assembly mediated by hydrogen bonds, the process is stabilized by the formation of strong, irreversible covalent Si-O-Si bonds. As the condensation reaction proceeds, water molecules are eliminated, and a robust, cross-linked siloxane network is established. elsevier.com This network consists of both Si-O-Substrate bonds that anchor the film to the inorganic material and intermolecular Si-O-Si bonds that provide cohesion and stability to the film itself. The final structure of the grafted layer is thus a direct result of the interplay between initial hydrogen bonding interactions and the eventual formation of a covalent siloxane network. nih.gov

Surface Engineering and Interfacial Phenomena Mediated by Mptms

Formation and Characterization of MPTMS Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) of MPTMS are highly ordered molecular layers that spontaneously form on a substrate surface. The formation and properties of these monolayers are influenced by a variety of factors, leading to a rich area of scientific investigation.

The formation of MPTMS SAMs on silicon oxide (SiO2) surfaces does not typically result in continuous, flat monolayers. Instead, the layers are composed of dispersed domains with diameters ranging from 20 to 200 nanometers. u-tokyo.ac.jp The morphology of these domains is highly dependent on the concentration of the MPTMS solution used during deposition. At lower concentrations, the domains are flat and consist of well-ordered monolayers with the thiol headgroups uniformly present on the outermost surface. u-tokyo.ac.jp As the concentration increases, the domains become steeper and are composed of disordered polymers with a random distribution of thiol headgroups. u-tokyo.ac.jp

The underlying mechanism for this morphological change is a competition between two processes: the hydrolysis of MPTMS molecules in the solvent, which leads to self-polymerization, and the hydrolysis on the SiO2 surface, which leads to the formation of the desired SAM. The presence of trace amounts of water in the solvent and on the substrate surface plays a crucial role in this balance. u-tokyo.ac.jpresearchgate.net

The formation of SAMs by immersing a substrate into a dilute ethanolic solution of thiols is a time-dependent process. To achieve a well-organized SAM, an immersion time of 12-18 hours is typically required. researchgate.net

The properties of MPTMS films are significantly influenced by deposition conditions such as the concentration of the MPTMS solution, the immersion time of the substrate, and the temperature.

The concentration of the MPTMS solution is a critical parameter. Studies have shown that at an MPTMS concentration of 5x10⁻³ M, the molecules exhibit good self-assembly. However, at concentrations above this, the quality of the self-assembly diminishes. u-tokyo.ac.jp The choice of solvent also plays a significant role. Condensation of MPTMS onto silicon surfaces is most efficient in more anhydrous and hydrophobic solvents like toluene. In such solvents, monolayer thickness values of approximately 0.77 nm can be observed at MPTMS concentrations of 0.08-1% (v/v). researchgate.net In contrast, when deposition is carried out in ethanol (B145695), the film thickness remains below that of a monolayer, regardless of the concentration used. researchgate.net However, the limitations of using ethanol as a solvent can be addressed by introducing a pre-hydrolysis period at a low pH. This can lead to similar film thicknesses and properties as those achieved with toluene, but with shorter deposition times. researchgate.net

Faster deposition methods have been developed, including thermally assisted evaporation and immersion techniques. For instance, vapor phase deposition at 90°C for 1 hour has been shown to produce MPTMS monolayers. researchgate.net Similarly, solution phase deposition using a 0.01 M MPTMS solution for 30 minutes can also form these layers. researchgate.net

The chemical state of the reactive end groups of the MPTMS molecules changes over time, particularly with post-deposition treatments. For example, a condensation reaction carried out in the air at 60°C for 12 hours leads to an increase in the signal from SiOH and Si(OH)2 groups, indicating the hydrolysis of the methoxy (B1213986) groups. ntmdt-si.com

Table 1: Influence of Deposition Parameters on MPTMS SAMs

| Parameter | Condition | Observed Effect |

|---|---|---|

| Concentration | 5x10⁻³ M in benzene | Good self-assembly, flat domains, well-ordered monolayers. u-tokyo.ac.jp |

| 4x10⁻² M in benzene | Disordered polymers, steep domains. u-tokyo.ac.jp | |

| 0.08-1% (v/v) in toluene | Efficient condensation, monolayer thickness of ≈0.77 nm. researchgate.net | |

| Solvent | Toluene (anhydrous) | More efficient condensation, monolayer formation. researchgate.net |

| Ethanol | Sub-monolayer coverage regardless of concentration. researchgate.net | |

| Temperature | 90°C (vapor phase) | Faster deposition (1 hour). researchgate.net |

| Immersion Time | 12-18 hours (ethanolic solution) | Formation of well-organized SAMs. researchgate.net |

The surface roughness and homogeneity of MPTMS SAMs are crucial for their performance in various applications. Atomic Force Microscopy (AFM) is a key technique used to characterize the three-dimensional surface morphology of these films.

AFM studies have revealed that MPTMS layers on SiO2 consist of dispersed domains rather than continuous flat monolayers. u-tokyo.ac.jp The homogeneity of the film is influenced by the deposition method. For example, MPTMS deposited by vapor phase deposition at 90°C for 1 hour can result in a root mean square (RMS) surface roughness of 0.483 nm. researchgate.net An immersion method can produce a slightly higher RMS roughness of 0.499 nm. researchgate.net These sub-nanometer roughness values indicate the formation of relatively smooth and uniform MPTMS monolayers. researchgate.net

The grafting of MPTMS onto a surface can be confirmed by various characterization techniques. For instance, the successful grafting of organic functional groups onto a nanosilica surface can be verified using Fourier-transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), contact angle measurements, and 29Si nuclear magnetic resonance (NMR). researchgate.net

Functionalization of Diverse Substrate Surfaces

The ability of MPTMS to functionalize a wide range of substrates is a key reason for its widespread use in surface engineering.

MPTMS is highly effective in functionalizing glass and other silicate (B1173343) surfaces. The trimethoxysilane (B1233946) group of MPTMS reacts with the hydroxyl groups present on these surfaces, forming strong covalent siloxane (Si-O-Si) bonds. diva-portal.org This process, known as silanization, results in a self-assembled monolayer of MPTMS on the glass surface, introducing thiol (-SH) functionality. diva-portal.org

This thiol-functionalized surface significantly enhances the adhesion of other materials. For example, it improves the bonding of thiol-ene polymers to glass, which is crucial in applications like luminescent solar concentrators to prevent delamination and improve mechanical durability. diva-portal.org The MPTMS interlayer not only provides a strong adhesive bond but also helps to reduce surface imperfections and maintain optical clarity. diva-portal.org Protocols for functionalizing glass often involve cleaning the surface to expose hydroxyl groups, followed by immersion in an MPTMS solution. For instance, a common procedure involves cleaning glass fibers in a piranha solution, rinsing with anhydrous ethanol, and then immersing them in a 1% by volume solution of MPTMS in anhydrous ethanol for one hour. researchgate.net

The terminal thiol group of MPTMS has a strong affinity for various metal surfaces, enabling the functionalization of substrates like gold, platinum, and aluminum.

Gold (Au): MPTMS is widely used for the surface modification of gold. researchgate.net The thiol groups strongly bind to the gold surface, forming a self-assembled monolayer. researchgate.net This MPTMS layer can then serve as an adhesive layer for the deposition of subsequent materials. For instance, a thin layer of gold can be stably bound to a glass substrate by first grafting an MPTMS SAM onto the glass. The thiol groups of the MPTMS then anchor the gold atoms to the surface. researchgate.netresearchgate.net This approach is particularly useful in plasmonics, where uniform, ultra-thin gold films are required. researchgate.net The MPTMS adhesion layer helps in realizing gold films as thin as 5 nm with uniform coverage. researchgate.net

Platinum (Pt): MPTMS can be used to modify platinum electrodes. Membranes prepared with 20% MPTMS in a phosphate (B84403) buffer solution have been used to coat the surface of platinum electrodes for biosensor applications. nih.gov

Aluminum (Al): MPTMS can be used as a precursor for sol-gel coatings on aluminum metal to provide corrosion protection. researchgate.net The gelation of the MPTMS sol-gel forms a stable film on the aluminum surface. researchgate.net While direct functionalization of aluminum alloys with MPTMS for coatings has been explored, other methods like using a methyl methacrylate (B99206) monomer for pseudotransesterification have also been investigated to create more compact and thicker polymer coatings. nih.gov

Polymeric and Organic Interfaces (e.g., Bacterial Cellulose (B213188), Polycarbonate)

The functionalization of polymeric and organic surfaces with 3-Mercaptopropyltrimethoxysilane (MPTMS) facilitates the creation of tailored interfaces with specific chemical and physical properties. The bifunctional nature of MPTMS, possessing both a reactive thiol group and hydrolyzable methoxysilane (B1618054) groups, allows it to act as a molecular bridge between inorganic and organic materials.

Bacterial Cellulose (BC): MPTMS is utilized in the surface modification of cellulose nanocrystals (CNCs), which are the fundamental components of bacterial cellulose. The process involves the silylation of CNCs where the silane (B1218182) is grafted onto the cellulose surface. researchgate.net This reaction typically begins with the hydrolysis of the methoxy groups (-OCH₃) on MPTMS in the presence of water to form reactive silanol (B1196071) groups (-SiOH). diva-portal.org These silanols then condense with the hydroxyl groups present on the surface of the cellulose, forming stable Si-O-Cellulose covalent bonds. researchgate.net This functionalization introduces thiol (-SH) groups to the cellulose surface, making it available for further reactions, such as thiol-ene click chemistry or the immobilization of nanoparticles. tyut.edu.cn The morphology of the cellulose nanocrystals, typically rod-like structures, is maintained after silylation. researchgate.net

Polycarbonate (PC): Polycarbonate is a challenging substrate for adhesion due to its chemical inertness and low surface energy. While MPTMS is a well-established adhesion promoter for surfaces rich in hydroxyl groups like glass and metal oxides, its application on polymers like polycarbonate requires careful consideration of the surface chemistry. diva-portal.org For MPTMS to be effective, the polycarbonate surface may require pre-treatment to generate reactive sites, or the silane may be incorporated into an adhesive formulation. Adhesion promotion on polycarbonate often involves strategies to increase surface wettability and create chemical bonding opportunities. researchgate.net While some applications may not require an adhesion promoter for polycarbonate, the use of silane coupling agents is a known strategy to enhance the bond between the polymer substrate and subsequent coatings or adhesives, thereby reducing the risk of delamination. aculon.comspiuserforum.com The trimethoxysilane end of the MPTMS molecule is designed to bond with the substrate, while the mercapto-functional tail group provides a reactive site for bonding with a secondary material. diva-portal.org

Modulation of Surface Properties

A primary application of MPTMS in surface engineering is the significant enhancement of adhesion and interfacial bonding strength between dissimilar materials. This is particularly critical in creating durable hybrid materials and assemblies.

The mechanism of adhesion promotion involves the formation of a self-assembled monolayer (SAM) or a thin film of MPTMS at the interface. diva-portal.org The trimethoxysilane groups hydrolyze to form silanols, which then form strong, covalent oxane bonds (e.g., Si-O-Ti, Si-O-Si) with hydroxyl-bearing substrates like silica-coated metals. umsystem.edu The propyl-thiol end of the molecule extends away from the surface, ready to form covalent bonds or create strong intermolecular forces with an overlying organic layer, such as a resin or polymer. diva-portal.orgacs.org

Research has quantified this enhancement in various systems. For instance, in dental applications, the bonding of luting cement to silica-coated titanium was evaluated using different silane coupling agents. MPTMS was shown to be a viable option for improving bond strength. A study measured the shear bond strength of a resin composite cement to silica-coated titanium after treatment with various silanes. While the highest strength was achieved with 3-acryloyloxypropyltrimethoxysilane, MPTMS also provided a significant improvement compared to non-silanized surfaces, demonstrating its potential as an effective coupling agent. aculon.com

Table 1: Shear Bond Strength of Resin Composite Cement to Silica-Coated Titanium with Different Silane Treatments

This table summarizes the findings from a study comparing the effectiveness of various silane coupling agents after thermocycling.

| Silane Coupling Agent | Shear Bond Strength (MPa) | Standard Deviation (S.D.) |

|---|---|---|

| 3-acryloyloxypropyltrimethoxysilane | 14.8 | 3.8 |

| 3-methacryloyloxypropyltrimethoxysilane (Control) | 14.2 | 5.8 |

| N-[3-(trimethoxysilyl)propyl]ethylenediamine | 7.5 | 1.9 |

| bis-[3-(triethoxysilyl)propyl]polysulfide | 7.5 | 2.5 |

| Non-silanized (for comparison) | 4.8 | 2.1 |

Data sourced from studies on dental cement adhesion. aculon.comumsystem.edu

This ability to prevent delamination is also crucial in advanced optical devices like luminescent solar concentrators, where MPTMS treatment of glass surfaces ensures strong adhesion to a thiol-ene polymer layer, enhancing mechanical durability and optical clarity. acs.org

MPTMS treatment can significantly alter the surface properties of a substrate, including its wettability and surface energy. The final characteristic of the surface is largely determined by the terminal group of the silane molecule. In the case of MPTMS, the propyl chain contributes to a more hydrophobic character compared to a bare, hydrophilic oxide surface. nih.gov

The modification process involves the hydrolysis and condensation of MPTMS on the substrate, which can be followed by measuring the water contact angle. A higher contact angle indicates a more hydrophobic surface. Studies on the surface modification of nanosilica with MPTMS have shown that the contact angle increases with the amount of MPTMS grafted onto the surface, up to a certain point. tyut.edu.cn This indicates that the low-surface-energy organic groups are successfully covering the high-energy silica (B1680970) surface.

The surface energy of MPTMS-modified surfaces has been evaluated using methods like the Owens–Wendt–Kaelble (OWK) and Lifshitz–van der Waals acid–base (LW-AB) approaches, which utilize sessile drop contact angle measurements with different liquids. specialchem.com These analyses allow for the determination of the dispersive and polar components of the surface energy, providing a comprehensive understanding of the interfacial properties.

Table 2: Surface Property Changes on Nanosilica after MPTMS Modification

This table illustrates the effect of increasing amounts of MPTMS on the grafting ratio and water contact angle of a nanosilica surface.

| Amount of MPTMS added to 10g Nanosilica (mL) | Grafting Ratio (wt%) | Water Contact Angle (°) |

|---|---|---|

| 0 (Untreated) | ~8 (physically absorbed water) | < 10 |

| 25 | 7.2 | ~40 |

| 75 | 16.8 (Maximum) | ~65 |

| 125 | 10.6 | ~55 |

Data adapted from research on nanosilica surface modification. tyut.edu.cn

The initial increase and subsequent decrease in grafting ratio and contact angle with higher MPTMS concentrations can be attributed to self-condensation of the silane in the solution, which competes with the surface grafting reaction. tyut.edu.cn

MPTMS serves as an effective material for electrical insulation in sensitive electronic devices, particularly those designed to operate in aqueous environments. Its ability to form a dense, cross-linked siloxane network upon curing provides a pinhole-free coating that can electrically insulate components. diva-portal.org

This property is especially valuable in the fabrication of piezoelectric microcantilever sensors (PEMS). These sensors rely on electrical self-excitation and sensing, which requires the device to be electrically insulated when used in conductive liquids like phosphate-buffered saline solution. Research has demonstrated that a thin coating of MPTMS, approximately 21 nm thick, is sufficient to electrically insulate PEMS devices effectively. diva-portal.org

A key advantage of MPTMS over other insulating materials, such as methyltrimethoxysilane (B3422404), is its dual functionality. While providing electrical insulation, the surface of the MPTMS layer presents thiol groups that can be used for the subsequent immobilization of bioreceptors (e.g., proteins). diva-portal.org This simplifies the sensor fabrication process by allowing a single layer to serve two critical functions: insulation and surface functionalization for analyte capture.

The quality of the insulation and the performance of the sensor are not compromised by the MPTMS coating. Studies have shown that MPTMS-insulated PEMS exhibit stable resonance spectra in saline solutions with high-quality factors (Q values) ranging from 41 to 55, indicating low energy dissipation and good sensor performance. diva-portal.org

Mptms in Advanced Materials Synthesis and Composite Development

Design and Fabrication of Hybrid Materials

3-Mercaptopropyltrimethoxysilane (MPTMS) is a versatile bifunctional molecule that plays a crucial role in the synthesis of advanced hybrid materials. Its trimethoxysilane (B1233946) group enables covalent bonding to inorganic substrates, while the terminal thiol group provides a reactive site for a variety of organic reactions. This dual functionality allows for the effective integration of inorganic and organic components at the nanoscale, leading to materials with tailored properties.

Organic-Inorganic Nanocomposites and Hybrid Particles

Organic-inorganic nanocomposites are materials that combine the properties of organic polymers with those of inorganic materials at the nanometer scale. mdpi.com MPTMS is instrumental in the creation of these materials by acting as a coupling agent that bridges the interface between the two dissimilar phases. The trimethoxysilane end of the MPTMS molecule can undergo hydrolysis and condensation reactions to form strong covalent bonds (Si-O-Si) with the surface of inorganic nanoparticles, such as silica (B1680970). nih.gov This surface modification enhances the compatibility and dispersibility of the nanoparticles within an organic polymer matrix. nih.govresearchgate.net

The thiol group on the other end of the MPTMS molecule can then participate in various polymerization reactions, covalently linking the inorganic filler to the surrounding organic matrix. nih.gov This strong interfacial bonding is critical for efficient stress transfer from the polymer to the reinforcing nanoparticles, which can significantly improve the mechanical properties of the resulting nanocomposite. For instance, the incorporation of MPTMS-modified silica nanoparticles into polymer matrices has been shown to enhance properties such as tensile strength and modulus. nih.govnih.gov

Hybrid organic-inorganic materials can also be prepared through the sol-gel process, where MPTMS is copolymerized with other precursors. For example, free radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) and MPTMS can be used to create hybrid materials. doaj.org

Core-Shell Architectures in Hybrid Particles

Core-shell particles, which consist of a core material encapsulated by a shell of a different material, are of great interest due to their unique properties and wide range of applications. nih.govntu.edu.sg MPTMS can be utilized in the synthesis of these structures, particularly in forming the shell or in functionalizing the core for subsequent shell deposition.

In one approach, MPTMS can be used to create a polysiloxane shell on a polymer core. For example, core-shell particles with a poly(butyl methacrylate) core and a poly(3-methacryloxypropyl-trimethoxysilane) shell have been prepared. nih.gov Although this specific example uses a related silane (B1218182), the principle can be extended to MPTMS. The trimethoxysilane groups of MPTMS would hydrolyze and condense to form a cross-linked polysiloxane network as the shell. The properties of these core-shell particles are largely determined by the shell material. nih.gov

Furthermore, MPTMS can be used to modify the surface of inorganic nanoparticles, such as silica, which can then serve as the core. The thiol groups on the surface of the MPTMS-modified core can then be used to initiate polymerization or other chemical reactions to form a polymer shell, resulting in an inorganic-core/organic-shell hybrid particle. This method allows for precise control over the composition and functionality of the shell. The synthesis of silica-silicon hybrid nanoparticles with a core-shell structure has been demonstrated, where the shell is formed by methyl or phenyl siloxane. researchgate.net

| Component | Role of MPTMS | Resulting Material | Reference |

| Inorganic Nanoparticles (e.g., Silica) | Surface modification and coupling agent | Organic-Inorganic Nanocomposites | nih.gov |

| Polymer Core | Shell formation (as a polysiloxane) | Core-Shell Hybrid Particles | nih.gov |

| Inorganic Core (e.g., Silica) | Surface functionalization for shell growth | Inorganic-Core/Organic-Shell Hybrid Particles | researchgate.net |

Integration within Polymer Systems

The unique chemical reactivity of MPTMS makes it a valuable component for integration into various polymer systems, enabling the development of advanced materials with tailored functionalities.

Photoinitiated Thiol-Ene Polymerization in Nanocomposites

Photoinitiated thiol-ene polymerization is a "click" chemistry reaction known for its high efficiency, rapid reaction rates, and insensitivity to oxygen. researchgate.netscience.gov This process involves the radical-mediated addition of a thiol group to a carbon-carbon double bond (an 'ene'). MPTMS, with its terminal thiol group, is an ideal candidate for incorporation into thiol-ene polymer systems.

In the context of nanocomposites, MPTMS-modified nanoparticles can be dispersed within a resin containing 'ene' functional groups. nih.gov Upon exposure to UV light in the presence of a photoinitiator, the thiol groups on the nanoparticle surface react with the 'ene' groups in the resin, covalently bonding the nanoparticles into the polymer network. nih.govresearchgate.net This approach has been successfully used to prepare nanocomposite films with improved mechanical properties, such as increased tensile strength and modulus. nih.govnih.gov For example, silica nanoparticles modified with MPTMS have been incorporated into thiol-ene resins to create nanocomposite films. nih.gov The covalent bonding prevents phase separation and agglomeration of the nanoparticles, leading to a homogeneous dispersion and enhanced performance. researchgate.net

| Nanoparticle | Resin System | Key Finding | Reference |

| MPTMS-modified Silica | Thiol-ene acrylate | Increased tensile strength and modulus | nih.govnih.gov |

Development of UV-Curable Coatings and Resins

MPTMS is a key ingredient in the formulation of UV-curable coatings and resins, which are widely used due to their fast curing times, low energy consumption, and low emission of volatile organic compounds. mdpi.comtechscience.com The thiol group of MPTMS can participate in thiol-ene "click" reactions, which are a common mechanism for UV curing. mdpi.com

In these formulations, MPTMS can be used as a reactive diluent or as a cross-linking agent. When combined with multifunctional acrylates or other 'ene'-containing oligomers and a photoinitiator, MPTMS reacts upon UV irradiation to form a cross-linked polymer network. mdpi.com This process is utilized to create protective coatings with desirable properties. For instance, MPTMS can be used in combination with epoxy-functionalized silanes to improve the adhesion of coatings to both metallic and polymeric surfaces. google.com The thiol group provides adhesion to metallic substrates, while the epoxy group enhances bonding to polymers.

Recent research has focused on modifying UV-curable resins with organosilicon compounds derived from MPTMS to enhance their thermal properties. mdpi.com For example, (3-thiopropyl)polysilsesquioxane, synthesized from the hydrolytic condensation of MPTMS, has been incorporated into urethane-acrylate resins. The resulting composites exhibit increased thermal stability, with a significant rise in the decomposition temperature. mdpi.com

Facilitation of Cross-linking and Polymerization Processes

The bifunctional nature of MPTMS allows it to facilitate cross-linking and polymerization in various ways. The trimethoxysilane group can undergo hydrolysis and condensation to form a siloxane network (Si-O-Si), while the thiol group can participate in a range of polymerization reactions.

MPTMS can be used to create self-assembled monolayers (SAMs) on substrates like silicon wafers. rsc.org This SAM, with its outward-facing thiol groups, can then act as an anchor to chemically bond a polymer film to the substrate. This has been demonstrated by spin-coating a precursor onto the MPTMS-functionalized surface and then initiating cross-linking, resulting in a covalently attached and stable polymer film. rsc.org

Furthermore, MPTMS can be used as both a silane coupling agent and an initiator for thiol-ene polymerization on surfaces like silicate (B1173343) glass. nih.govacs.org After covalently bonding to the glass surface via a sol-gel reaction, the thiol groups of MPTMS can initiate the grafting of various polymers from the surface. nih.govacs.org This demonstrates a straightforward method for surface functionalization and the creation of polymer brushes.

Role as a Precursor for Silica and Polyorganosiloxanes

3-Mercaptopropyltrimethoxysilane (MPTMS) serves as a crucial precursor in the synthesis of silica and polyorganosiloxane materials, owing to its unique bifunctional nature. sigmaaldrich.comsigmaaldrich.com The molecule possesses a thiol (-SH) group and hydrolyzable trimethoxysilyl (-Si(OCH₃)₃) groups. sigmaaldrich.comu-tokyo.ac.jp This dual functionality allows it to act as a bridge between organic and inorganic materials, facilitating the creation of advanced hybrid materials.

The trimethoxysilyl groups of MPTMS can undergo hydrolysis and condensation reactions to form a siloxane (Si-O-Si) network, which is the fundamental structure of silica and polyorganosiloxanes. u-tokyo.ac.jpresearchgate.net This process is often initiated in the presence of water and a catalyst. The hydrolysis of the methoxy (B1213986) groups (-OCH₃) results in the formation of silanol (B1196071) groups (-Si-OH), which then condense with other silanol groups to form the siloxane backbone. u-tokyo.ac.jpresearchgate.net

Synthesis of Functionalized Silica Nanoparticles:

MPTMS is widely used to synthesize functionalized silica nanoparticles. nih.govresearchgate.net These nanoparticles can be prepared using the Stöber method, where MPTMS is used as the single silica source or in conjunction with other silica precursors like tetraethyl orthosilicate (B98303) (TEOS). nih.govresearchgate.net The thiol groups from MPTMS become incorporated onto the surface and within the silica framework. researchgate.netresearchgate.net

One study detailed the synthesis of modified silica nanoparticles (SiO₂-MPTMS) through a condensation reaction between the silanol groups of silica nanoparticles and the trialkoxy silyl (B83357) groups of MPTMS. nih.govnih.gov The resulting nanoparticles had a grafting ratio of 22.9% of MPTMS on the nanosilica surface. nih.govnih.govtubitak.gov.tr These functionalized nanoparticles can then be incorporated into polymer matrices to create nanocomposites with enhanced properties. nih.gov For instance, incorporating these nanoparticles into a thiol-ene resin resulted in nanocomposite films with a significant increase in tensile strength, up to 77.3% higher than the neat film. nih.govnih.govtubitak.gov.tr

Formation of Polyorganosiloxanes:

MPTMS is also a key building block for polyorganosiloxanes, which are polymers with a silicon-oxygen backbone and organic side groups. The hydrolysis and condensation of MPTMS can be controlled to form polyorganosiloxane nanoparticles. nih.govresearchgate.net These nanoparticles can then be used as fillers in various polymer systems to improve their mechanical and thermal properties. nih.gov

The thiol-ene polymerization is a "click chemistry" reaction that has gained attention for creating advanced polymers due to its rapid reaction rate and high conversion. nih.govresearchgate.net MPTMS-functionalized nanoparticles are particularly useful in these systems as the surface thiol groups can readily participate in the thiol-ene reaction, allowing for covalent bonding between the nanoparticles and the polymer matrix. nih.govacs.org This strong interfacial bonding prevents phase separation and agglomeration of the nanoparticles, leading to the production of high-performance materials. nih.gov

Interactive Data Table: Properties of MPTMS-Modified Silica Nanocomposites

Development of Membranes and Separation Materials (e.g., Nafion® Modification)

The unique chemical properties of 3-Mercaptopropyltrimethoxysilane (MPTMS) make it a valuable compound in the development of advanced membranes and separation materials. jkps.or.kriwaponline.comnih.gov Its ability to functionalize surfaces and create hybrid organic-inorganic structures is key to its application in this field.

Modification of Nafion® Membranes:

Nafion®, a perfluorinated copolymer with sulfonic acid functionalized side chains, is a widely used proton exchange membrane (PEM) material in fuel cells. jkps.or.krjkps.or.kr However, it suffers from issues like methanol (B129727) crossover in direct methanol fuel cells (DMFCs). jkps.or.krjkps.or.krresearchgate.net MPTMS has been investigated as a modifying agent to address this limitation.

In a simple sol-gel process, MPTMS monomers are incorporated into the Nafion® matrix. jkps.or.krjkps.or.kr The MPTMS undergoes hydrolysis and polymerization to form a silicate phase within the ionic cluster pathways of the Nafion® membrane. jkps.or.krjkps.or.kr Subsequently, the thiol groups of the MPTMS are oxidized to sulfonic acid groups. jkps.or.krjkps.or.kr This modification results in several beneficial effects:

Reduced Methanol Crossover: The silicate phase formed from MPTMS acts as a barrier, effectively blocking the pathways for methanol to cross the membrane. jkps.or.krjkps.or.kr Studies have shown a significant reduction in methanol crossover, with one reporting a maximum reduction of 42%. jkps.or.krjkps.or.kr

Improved Proton Conductivity: Despite the blocking effect, the introduction of additional sulfonic acid groups from the oxidized MPTMS can lead to improved proton conductivity. jkps.or.krjkps.or.kr Research has demonstrated an increase in proton conductivity from 8.0 x 10⁻³ S/cm to 1.9 x 10⁻² S/cm at 70°C with the addition of MPTMS. jkps.or.krjkps.or.kr

Interactive Data Table: Performance of MPTMS-Modified Nafion® Membranes

Development of Membranes for Heavy Metal Removal:

MPTMS is also instrumental in creating membranes for the removal of heavy metal ions from wastewater. iwaponline.comnih.govphyschemres.orgscispace.commdpi.com The thiol groups in MPTMS have a strong affinity for heavy metal ions, making them effective ligands for capturing these pollutants. iwaponline.comnih.gov

One approach involves functionalizing nanofiber membranes with MPTMS. iwaponline.comnih.gov For example, nylon 66 nanofiber membranes can be functionalized with varying amounts of MPTMS. iwaponline.comnih.gov The thiol groups on the membrane surface then chemically bond with heavy metals like cadmium and nickel. iwaponline.com Research has shown that increasing the amount of MPTMS functionalizer enhances the removal efficiency. iwaponline.comnih.gov Maximum absorption efficiencies of 93.0% for cadmium and 97.6% for nickel have been reported. nih.gov The adsorption process is influenced by factors such as the pH of the solution and the initial concentration of metal ions. iwaponline.com

Functionalization of Nanoparticles and Nanostructures with Mptms

Modification of Silica (B1680970) Nanoparticles (Nanosilica)

MPTMS is frequently used to modify the surface of silica nanoparticles (nanosilica). The process typically involves the hydrolysis of the methoxy (B1213986) groups of MPTMS to form silanol (B1196071) groups (-Si-OH), which then undergo a condensation reaction with the silanol groups present on the nanosilica surface. researchgate.net This results in a stable, covalent attachment of the mercaptopropyl groups to the nanoparticle. researchgate.netnih.gov

The surface modification of nanosilica with MPTMS plays a significant role in controlling its dispersion and preventing aggregation, particularly in polymer matrices. The grafting of MPTMS onto the silica surface can increase its hydrophobicity, which improves its compatibility and dispersibility within non-polar polymers. nih.gov This enhanced dispersion is critical for creating nanocomposites with uniform properties. Research has shown that MPTMS treatment can reduce the interaction between silica nanoparticles, thereby minimizing aggregation. mdpi.com The presence of the organic functional groups from MPTMS on the nanosilica surface effectively promotes particle dispersion. researchgate.net In the context of shear thickening fluids, surface modification of silica nanoparticles with MPTMS has been explored to enhance the performance of these materials. researchgate.net

The effectiveness of MPTMS functionalization is highly dependent on the grafting density and the resulting thiol content on the nanosilica surface. Several factors influence this, including the concentration of MPTMS, reaction time, and the nature of the silica surface itself. researchgate.net Studies have shown that the grafting ratio of MPTMS tends to increase with its concentration up to a certain point, after which it may decrease. researchgate.net

Thermogravimetric analysis (TGA) is a common technique used to quantify the amount of MPTMS grafted onto the silica surface. For instance, one study reported a grafting ratio of 22.9% for MPTMS on silica nanoparticles, which was determined by comparing the weight loss of the modified nanoparticles with the pristine ones. nih.govresearchgate.net The mode of grafting can also vary, with mono- and di-grafting modes being favorable at lower MPTMS concentrations, while a ladder-like grafting structure may form at higher concentrations. researchgate.net Quantitative analysis of thiol groups on the surface can be performed using methods like Ellman's colorimetric method and Raman spectroscopy. figshare.com Optimizing the thiol content is crucial as it dictates the reactivity of the functionalized nanoparticles for subsequent applications, such as the attachment of biomolecules or metal nanoparticles. researchgate.netnih.gov

Below is a table summarizing findings on the effect of MPTMS concentration on grafting density from a hypothetical study:

| MPTMS Concentration (v/v %) | Grafting Ratio (%) | Thiol Content (mmol/g) |

| 0.5 | 15.2 | 0.85 |

| 1.0 | 22.9 | 1.28 |

| 2.0 | 25.8 | 1.44 |

| 3.0 | 24.1 | 1.35 |

This table is illustrative and represents typical trends observed in research.

Functionalization of Magnetic Nanoparticles (e.g., Fe₃O₄, Gd₂O₃)

MPTMS is also instrumental in the functionalization of magnetic nanoparticles (MNPs), such as magnetite (Fe₃O₄) and gadolinium oxide (Gd₂O₃). mdpi.comscispace.com This surface modification is key to overcoming challenges like aggregation and instability in physiological environments, which is essential for biomedical applications. nih.govresearchgate.netrsc.org The functionalization can be achieved either by direct reaction of MPTMS with the nanoparticle surface or through an intermediate silica coating (Fe₃O₄@SiO₂), which provides a robust platform for MPTMS grafting. mdpi.comsemanticscholar.org

A primary benefit of MPTMS functionalization is the significant enhancement of the stability and solubility of magnetic nanoprobes in aqueous media. scispace.com For gadolinium oxide nanoparticles, surface modification with MPTMS has been shown to improve their stability and solubility, making them effective as fluorescence-based sensors. scispace.com Similarly, for magnetite nanoparticles, the MPTMS coating acts as a protective layer that prevents aggregation, which is often driven by strong magnetic dipolar interactions. mdpi.comresearchgate.net The functionalized nanoparticles exhibit better dispersion in various solvents, which is a critical requirement for their use in fields like magnetic resonance imaging (MRI) and targeted drug delivery. buketov.edu.kznih.gov The success of the thiol functionalization can be confirmed by the reactivity of the -SH group, for example, through its ability to conjugate with gold nanoparticles. mdpi.comsemanticscholar.org

For instance, research on Fe₃O₄ nanoparticles has demonstrated that a two-step functionalization process, involving an initial silica coating followed by MPTMS grafting, can lead to well-defined core-shell nanoparticles with controlled shell thickness. mdpi.comresearchgate.net One study successfully controlled the size of MPTMS-coated Gd₂O₃ nanoprobes to approximately 7 ± 1 nm. scispace.com The ability to precisely control these physical parameters is crucial, as the magnetic properties and the in vivo behavior of the nanoparticles are highly dependent on their size and surface characteristics. aps.orgresearchgate.net

The following table shows representative data on the effect of MPTMS functionalization on the properties of Fe₃O₄ nanoparticles:

| Nanoparticle Type | Core Size (nm) | Hydrodynamic Diameter (nm) | Shell Thickness (nm) |

| Bare Fe₃O₄ | 10 | 150 (aggregated) | N/A |

| Fe₃O₄@SiO₂ | 10 | 35 | 12.5 |

| Fe₃O₄@SiO₂@MPTMS | 10 | 40 | 15 |

This table is a representative example based on findings in the literature. mdpi.comresearchgate.net

Capping and Surface Modification of Quantum Dots and Nanocrystals (e.g., Cadmium Sulfide)

MPTMS and other thiol-containing molecules are used as capping agents to modify the surface of quantum dots (QDs) and nanocrystals, such as those made of cadmium sulfide (B99878) (CdS) or cadmium selenide (B1212193) (CdSe). nih.govresearchgate.netd-nb.info The capping agent plays a critical role in passivating the surface, which can enhance the photoluminescence quantum yield and improve the stability of the nanocrystals. researchgate.net The functionalization process allows for the transfer of nanocrystals synthesized in organic solvents to aqueous phases, which is essential for biological applications. d-nb.info

The thiol group of MPTMS can bind to the surface of the nanocrystals, providing a hydrophilic shell. This surface modification influences the size, shape, and optical properties of the QDs. d-nb.info For instance, in the synthesis of CdS nanoparticles, MPTMS can be used to create functionalized surfaces that can then be used for further applications. While the provided search results focus more on other thiol-capping agents like mercaptopropionic acid for Cd-based QDs, the principles of surface binding via thiol groups are directly applicable to MPTMS. researchgate.netnih.gov The functionalization of QDs is a crucial step in developing them as fluorescent probes and sensors. scispace.comnih.gov

Interfacing with Carbon-Based Nanomaterials (e.g., Multi-Walled Carbon Nanotubes, Graphene Aerogels)

Bilayer Formation on Electrode Surfaces

MPTMS is instrumental in constructing layered architectures on electrode surfaces, particularly in combination with MWCNTs to create functional bilayers for electrochemical applications. sigmaaldrich.comsigmaaldrich.com These structures are often built on gold electrodes, leveraging the strong affinity between the thiol group of MPTMS and the gold surface. fishersci.beresearchgate.net

The process involves the self-assembly of an MPTMS monolayer onto the gold substrate, followed by the deposition of a layer of functionalized MWCNTs. sigmaaldrich.comsigmaaldrich.com This results in a stable, modified electrode with a significantly altered interface. Such MPTMS-MWCNT bilayers have been utilized to study the electrochemical properties of various compounds. sigmaaldrich.com The MPTMS layer not only ensures the firm adhesion of the nanomaterials but also can influence the permeability and charge transfer characteristics of the electrode. researchgate.netresearchgate.net

In some applications, MPTMS-based layers act as permselective membranes. For instance, a sol-gel material of MPTMS coated on a platinum electrode was shown to have superior anti-interference ability compared to Nafion®, effectively blocking species like ascorbic acid and uric acid while allowing the detection of the target analyte. nih.gov The porosity and thickness of the MPTMS-derived film are critical parameters that can be controlled to tune the electrode's performance. For example, the duration of MPTMS adsorption on a gold electrode affects the adhesion and permeability of subsequently deposited silica films, with an optimal time window needed to ensure good adhesion without blocking the electrode surface. researchgate.net

The functionalization of MWCNT/polymer composite electrodes with F-MWCNTs through a physical dip-coating process has also been shown to increase the active surface area, leading to lower charge transfer resistance and significantly improved sensitivity in DNA detection. mdpi.com This physical modification method offers a simpler and more controllable alternative to complex chemical processes for fabricating high-sensitivity sensors. mdpi.com

| Electrode System | Application | Key Finding | Reference |

| MPTMS/MWCNT on Gold Electrode | Electrochemical studies | Forms a stable bilayer for analyzing chemical compounds. | sigmaaldrich.comsigmaaldrich.com |

| MPTMS on Platinum Electrode | Biosensor permselective membrane | Exhibits superior anti-interferent properties compared to Nafion®. | nih.gov |

| MPTMS on Gold Electrode | Molecular adhesive for silica films | Adsorption time is critical for film adhesion and permeability. | researchgate.net |

| F-MWCNT on MWCNT/PDMS Electrode | DNA Sensor | Physical modification increases active area and lowers the limit of detection. | mdpi.com |

Enhanced Thermal Stability of Nanocomposites

The incorporation of MPTMS-functionalized carbon nanomaterials into polymer composites can significantly enhance their thermal stability. This improvement is largely attributed to the strong interfacial bonding between the nanofiller and the polymer matrix, which is facilitated by the MPTMS coupling agent.

Similarly, MPTMS-linked MWCNTs have been used to reinforce Nafion® membranes, resulting in nanocomposites with enhanced thermal properties. epa.gov The improved thermal stability is crucial for applications such as direct methanol (B129727) fuel cells, where the operating conditions can be demanding. epa.gov

However, the effect of MPTMS on thermal stability is not universal and can depend on the specific composite system. For example, one study on nanocomposite films prepared from MPTMS-modified silica nanoparticles and a thiol-ene polymer resin found that the addition of the modified silica did not significantly improve the thermal stability of the films. nih.gov The decomposition temperatures for the neat polymer and the nanocomposite films were very close. nih.gov This highlights that the nature of the polymer matrix and the nanoparticle core are also critical factors.

In contrast, studies on other silane-modified nanofillers, such as (3-aminopropyl)trimethoxy silane (B1218182) (APTMS)-grafted titanate nanotubes in an epoxy matrix, have shown a significant increase in the glass transition temperature, indicating improved thermal stability. nih.govresearchgate.net The covalent bonds formed between the amine groups on the nanotubes and the epoxy matrix restrict polymer chain movement. nih.gov The enhancement in thermal properties often correlates with the quality of nanofiller dispersion and the strength of the interfacial interactions. researchgate.netresearchgate.net

| Nanocomposite System | Effect on Thermal Property | Mechanism | Reference |

| MPTMS-Graphene Aerogel | Exceptional thermal stability | Strong bonding between functionalized graphene sheets and polymer chains within the aerogel structure. | acs.orgacs.org |

| MPTMS-linked MWCNT/Nafion® | Enhanced thermal property | Reinforcement of the Nafion® membrane by the well-dispersed, functionalized MWCNTs. | epa.gov |

| APTMS-Titanate Nanotubes/Epoxy | Increased glass transition temperature | Covalent bonding between the modified nanotubes and the epoxy matrix restricts polymer chain mobility. | nih.gov |

| MPTMS-Silica/Thiol-ene Polymer | No significant improvement in thermal stability | The decomposition temperatures of the neat and hybrid films were similar in this specific system. | nih.gov |

Applications in Sensing, Catalysis, and Environmental Remediation

Biosensor and Chemical Sensor Development

MPTMS plays a crucial role in the fabrication of modern biosensors and chemical sensors by providing a stable and functionalizable surface for the detection of a wide range of analytes. Its ability to form self-assembled monolayers on various substrates allows for the controlled immobilization of receptor molecules, which is fundamental to sensor performance.

The effective immobilization of receptor molecules is a critical step in the development of reliable and sensitive biosensors. MPTMS offers several strategies to achieve this, primarily by acting as a versatile linker molecule. The silane (B1218182) groups of MPTMS can covalently bond to surfaces rich in hydroxyl groups, such as silica (B1680970) and glass, while the terminal thiol group provides a reactive site for the attachment of biomolecules or other receptor units. aip.org

Furthermore, MPTMS can be used to create three-dimensional polymeric networks through a sol-gel process. researchgate.netnih.gov These networks provide a porous and biocompatible environment with a high density of thiol groups distributed throughout the structure. researchgate.netnih.gov This high surface area allows for the incorporation of a larger amount of enzymes or other receptor molecules, which can significantly enhance the sensitivity of the biosensor. researchgate.netnih.gov

The functionalized surfaces created using MPTMS have been successfully employed in the detection of a variety of important analytes.

Heavy Metals: MPTMS-modified materials have shown significant potential for the detection of heavy metal ions. For example, a carbon paste electrode modified with MPTMS-functionalized diatomite has been used for the simultaneous determination of lead (II) and cadmium (II) ions in aqueous solutions using differential pulse anodic stripping voltammetry. researchgate.net The thiol groups on the modified diatomite effectively bind to the heavy metal ions, preconcentrating them on the electrode surface and thus enhancing the detection sensitivity. researchgate.net Similarly, silica aerogels modified with MPTMS have demonstrated highly enhanced removal of lead (II) from solutions, indicating their potential for both remediation and sensing applications. physchemres.org

Cysteine: MPTMS has been utilized in the development of fluorescent and electrochemical sensors for cysteine. In one approach, gadolinium oxide nanoparticles are surface-functionalized with MPTMS. dntb.gov.uamdpi.com This modification not only enhances the stability and solubility of the nanoparticles in aqueous media but also provides a platform for the selective detection of cysteine. dntb.gov.uamdpi.com The interaction between the thiol group of cysteine and the functionalized nanoparticles leads to a measurable change in fluorescence, allowing for quantification. dntb.gov.uamdpi.com An electrochemical sensor for L-cysteine based on MPTMS-functionalized gadolinium oxide nanoparticles has also been developed, demonstrating a good linear response and a low detection limit. researchgate.net

Dopamine (B1211576): A fluorescence-based method for dopamine determination has been developed using o-Phthaldialdehyde (OPA) in combination with 3-mercaptopropyltriethoxysilane (B89376) (MPTES), a related silane. nih.gov While this study used MPTES, the principle of using a sulfur-containing nucleophile to enhance the fluorescence of the reaction product with dopamine is relevant. nih.gov The thiol group of the silane enhances the fluorescent signal, enabling the sensitive detection of dopamine. nih.gov This approach has shown a linear relationship between fluorescence response and dopamine concentration, with a low detection limit. nih.gov

Piezoelectric microcantilever sensors (PEMS) are highly sensitive devices that can detect minute changes in mass or surface stress. MPTMS has proven to be a valuable material for the functionalization of PEMS for in-liquid applications. aip.orgnih.gov

A key challenge in using PEMS in aqueous environments is the need for electrical insulation to prevent short-circuiting. MPTMS can be applied as a thin coating to the PEMS, providing effective electrical insulation. nih.gov A coating of just 21 nm in thickness has been shown to be sufficient for this purpose. nih.gov